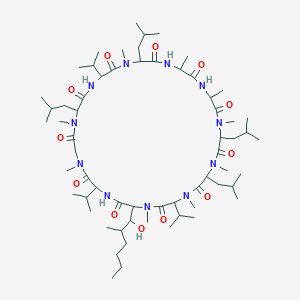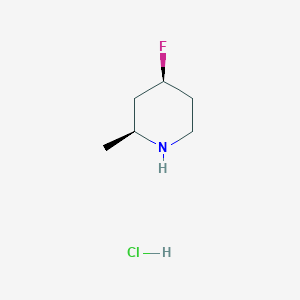![molecular formula C8H5IN2O2 B12098697 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B12098697.png)
3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic organic compound featuring a pyrrolo[2,3-b]pyridine core structure This compound is notable for its iodine substituent at the 3-position and a carboxylic acid group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by iodination and carboxylation steps.
Core Synthesis: The pyrrolo[2,3-b]pyridine core can be synthesized via cyclization reactions involving suitable precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira couplings to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Coupling Reactions: Catalysts like palladium(II) acetate with ligands such as triphenylphosphine.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.
Oxidation Products: N-oxides or other oxidized forms.
Reduction Products: Deiodinated derivatives or other reduced forms.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in modulating biological pathways and interacting with specific proteins or enzymes.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They are explored as inhibitors of specific enzymes or receptors involved in diseases such as cancer and inflammatory disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can inhibit or modulate the activity of these targets, leading to therapeutic effects. For example, some derivatives may inhibit kinases involved in cancer cell proliferation by binding to the ATP-binding site, thereby blocking the signaling pathways essential for tumor growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the iodine and carboxylic acid substituents, making it less reactive in certain chemical reactions.
3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
3-Iodo-1H-pyrrolo[2,3-b]pyridine: Lacks the carboxylic acid group, which can influence its solubility and reactivity.
Uniqueness
3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is unique due to the presence of both the iodine atom and the carboxylic acid group. This combination allows for a wide range of chemical modifications and enhances its potential as a versatile building block in synthetic chemistry and drug development.
This compound’s distinct structure and reactivity make it a valuable subject of study in various scientific fields, offering numerous possibilities for innovation and discovery.
Propriétés
Formule moléculaire |
C8H5IN2O2 |
|---|---|
Poids moléculaire |
288.04 g/mol |
Nom IUPAC |
3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H5IN2O2/c9-5-3-11-7-6(5)4(8(12)13)1-2-10-7/h1-3H,(H,10,11)(H,12,13) |
Clé InChI |
KPGVOJTXNUYKLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C(=C1C(=O)O)C(=CN2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate](/img/structure/B12098625.png)


![[2,14-dihydroxy-10,13-dimethyl-6-oxo-17-(2,3,6-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12098631.png)
![tert-butyl (3R)-4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-(cyclopentylmethyl)-4-oxobutanoate](/img/structure/B12098635.png)









